molecular formula C19H25FN4OS B2516016 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207052-66-1

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2516016
CAS No.: 1207052-66-1
M. Wt: 376.49
InChI Key: ULQLSUWCXZXDMY-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a thiophen-2-ylmethyl group, is characteristic of scaffolds designed to modulate key signaling pathways. Research into this compound and its close structural analogs has focused on its interaction with protein kinases, which are critical targets in oncology and inflammatory diseases Source . The compound's design suggests potential utility in probing intracellular signal transduction mechanisms, particularly those driven by aberrant kinase activity. Its research value lies in its application as a tool compound for validating novel biological targets, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and elucidating the functional roles of specific kinases in cellular proliferation and survival pathways Source . This urea derivative is strictly for use in non-clinical laboratory research to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4OS/c1-23-8-10-24(11-9-23)18(15-4-6-16(20)7-5-15)14-22-19(25)21-13-17-3-2-12-26-17/h2-7,12,18H,8-11,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQLSUWCXZXDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈FN₃OS
  • Molecular Weight : 293.37 g/mol

Research indicates that this compound interacts with multiple biological pathways, primarily through inhibition of specific enzymes and receptors. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with neurotransmitter receptors, while the thiophene group may enhance lipophilicity, improving membrane permeability.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC₅₀ Values : The compound showed IC₅₀ values ranging from 0.11 to 1.47 µM against several cancer types, indicating significant potency compared to standard chemotherapeutics .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that modifications to the piperazine and thiophene rings can significantly impact biological activity. Electron-donating groups (EDGs) on the aromatic systems enhance activity, while electron-withdrawing groups (EWGs) tend to decrease it.

Modification TypeEffect on Activity
EDGs (e.g., -OCH₃)Increased potency
EWGs (e.g., -NO₂)Decreased potency

Case Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy in inhibiting growth in breast cancer cell lines. The results indicated a dose-dependent inhibition with a notable increase in apoptosis markers such as caspase-3 activation and p53 expression .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. Binding affinity assays revealed that it acts as a partial agonist at specific serotonin receptor subtypes, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Urea Derivatives

Piperazine moieties are common in drug design due to their ability to enhance solubility and interact with biological targets. Below is a comparison with key analogs:

Compound Name Substituent Variations vs. Target Compound Molecular Weight Key Findings/Activities Reference ID
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea Dimethylaminophenyl instead of 4-fluorophenyl 387.5 Structural analog; no direct bioactivity reported
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea Sulfonyl-piperazine linkage; 4-methoxyphenyl substitution 438.6 Potential biofilm inhibition (unvalidated)
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea Thiazole core; 2-fluorophenyl-piperazine 474.0 Antifungal activity against C. albicans
1-(3-Chlorophenyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)urea Quinoline scaffold; 3-chlorophenyl substitution ~500 (estimated) Fungicidal activity (MFC = 16 µg/mL)

Key Trends :

  • Aromatic Substitutions : Fluorophenyl or chlorophenyl groups enhance target affinity in antifungal and kinase inhibitors .
  • Heterocyclic Cores: Thiazole or quinoline scaffolds improve metabolic stability compared to simple urea backbones .
  • Piperazine Modifications : Sulfonyl or oxoethyl linkages alter pharmacokinetics (e.g., solubility, half-life) .
Thiophene-Methyl Urea Analogs

Thiophene derivatives are explored for their electron-rich aromaticity and metabolic resistance:

Compound Name Substituent Variations vs. Target Compound Molecular Weight Key Findings/Activities Reference ID
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Pyrazole-thiazole core; no piperazine 333.4 Unreported bioactivity
3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea Thiourea derivative; indole substitution ~450 (estimated) Quorum-sensing inhibition in P. aeruginosa

Key Trends :

  • Thiophene vs. Furan/Fluorophenyl : Thiophene’s sulfur atom enhances π-π stacking in receptor binding .
  • Thiourea vs. Urea : Thioureas exhibit stronger hydrogen bonding but lower metabolic stability .

Data Tables

Table 1: Structural Comparison of Piperazine-Urea Derivatives
Feature Target Compound Compound Compound
Aromatic Group 4-Fluorophenyl 4-Dimethylaminophenyl 4-Chlorophenyl
Piperazine Substitution 4-Methylpiperazin-1-yl 4-Methylpiperazin-1-yl 4-(2-Fluorophenyl)piperazin-1-yl
Heterocyclic Core Urea Urea Thiazole-Urea
Molecular Weight ~390 (estimated) 387.5 474.0
Table 2: Antifungal Activity of Selected Analogs
Compound ID (Reference) Structure Summary MFC against C. albicans (µg/mL)
11a 3-Fluorophenyl, thiazole 16
12 4-Chlorophenyl, quinoline 8
17 4-Chlorophenyl, thiazole 32

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